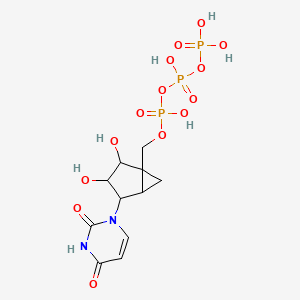
(N)methanocarba-UTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N)methanocarba-uridine triphosphate is a synthetic nucleotide analogue where the ribose moiety is replaced with a constrained bicyclo[3.1.0]hexane ring system. This modification enhances the compound’s stability and affinity for certain biological targets, making it a valuable tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N)methanocarba-uridine triphosphate typically involves the following steps:
Preparation of the bicyclo[3.1.0]hexane intermediate: This is achieved through a series of reactions starting from readily available starting materials. The key step involves a Mitsunobu reaction to introduce the bicyclic structure.
Coupling with uracil: The bicyclo[3.1.0]hexane intermediate is then coupled with uracil to form the nucleoside analogue.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to produce (N)methanocarba-uridine triphosphate.
Industrial Production Methods
While specific industrial production methods for (N)methanocarba-uridine triphosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale equipment for the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
(N)methanocarba-uridine triphosphate can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.
Hydrolysis: The triphosphate moiety can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in aqueous or organic solvents.
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze the triphosphate moiety.
Major Products Formed
Nucleophilic substitution: The major products are typically substituted nucleotides.
Hydrolysis: The major products include uridine diphosphate and uridine monophosphate.
Scientific Research Applications
(N)methanocarba-uridine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in studies of purinergic signaling, particularly in the context of P2Y receptors.
Medicine: It has potential therapeutic applications, including as a modulator of purinergic receptors in various diseases.
Mechanism of Action
(N)methanocarba-uridine triphosphate exerts its effects by mimicking natural nucleotides and interacting with purinergic receptors, particularly the P2Y receptors. The constrained bicyclo[3.1.0]hexane ring system enhances its binding affinity and selectivity for these receptors, leading to modulation of intracellular signaling pathways. This can result in various biological effects, including changes in ion channel activity and enzyme function .
Comparison with Similar Compounds
Similar Compounds
(N)methanocarba-adenosine triphosphate: Another nucleotide analogue with a similar bicyclo[3.1.0]hexane ring system.
(N)methanocarba-uridine diphosphate: A related compound with two phosphate groups instead of three.
Uniqueness
(N)methanocarba-uridine triphosphate is unique due to its high potency and selectivity for P2Y receptors, particularly P2Y2 and P2Y4 receptors. The constrained ring system provides enhanced stability and affinity compared to other nucleotide analogues, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C11H17N2O14P3 |
|---|---|
Molecular Weight |
494.18 g/mol |
IUPAC Name |
[[4-(2,4-dioxopyrimidin-1-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N2O14P3/c14-6-1-2-13(10(17)12-6)7-5-3-11(5,9(16)8(7)15)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5,7-9,15-16H,3-4H2,(H,21,22)(H,23,24)(H,12,14,17)(H2,18,19,20) |
InChI Key |
XWFVJTIKQWQNID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C(C(C2N3C=CC(=O)NC3=O)O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)
![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)
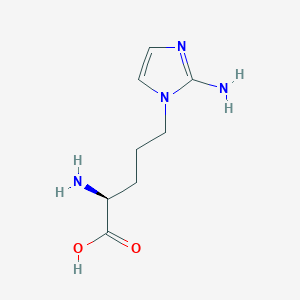
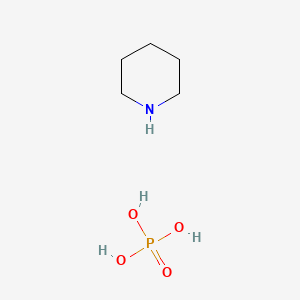
![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
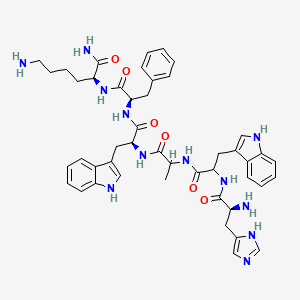
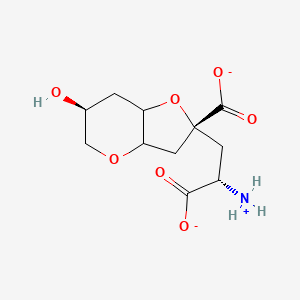
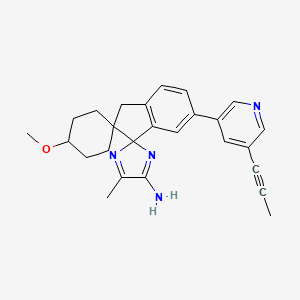
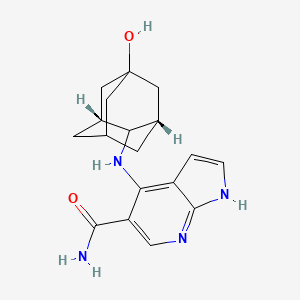
![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)
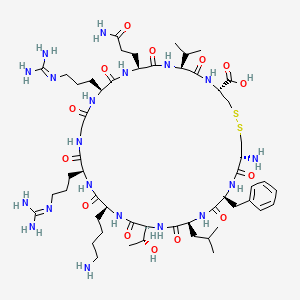
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
